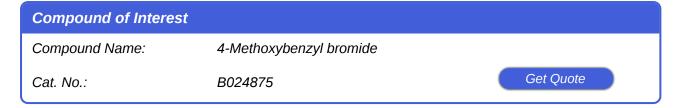
4-Methoxybenzyl bromide CAS number and properties

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An In-depth Technical Guide to 4-Methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzyl bromide**, a crucial reagent in modern organic synthesis. It details the compound's chemical and physical properties, safety information, and its significant applications, particularly in the protection of functional groups during the synthesis of complex molecules relevant to drug development.

Core Properties and Identification

4-Methoxybenzyl bromide, also known as p-methoxybenzyl bromide or 1-(bromomethyl)-4-methoxybenzene, is an organic compound widely utilized as a versatile intermediate in various chemical syntheses.[1][2] Its reactivity is primarily due to the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions.[2]

Table 1: Chemical Identification of **4-Methoxybenzyl Bromide**



Identifier	Value
CAS Number	2746-25-0[1][2][3][4][5][6]
Molecular Formula	C ₈ H ₉ BrO[2][3][4][5][6]
Molecular Weight	201.06 g/mol [3][6][7]
Synonyms	1-(Bromomethyl)-4-methoxybenzene, 4- (Bromomethyl)anisole, p- (Bromomethyl)anisole[1][2][4]
InChI Key	GIGRWGTZFONRKA-UHFFFAOYSA-N[2][4]
SMILES	COC1=CC=C(CBr)C=C1[2][8]

Table 2: Physical Properties of 4-Methoxybenzyl Bromide

Property	Value
Appearance	Colorless to pale yellow liquid[2][4][9]
Boiling Point	91 °C at 1 mmHg[1][6][8][9]
Density	1.379 - 1.395 g/mL at 25 °C[1][6][8][9]
Refractive Index	n20/D 1.5780[6][10][11]
Solubility	Soluble in organic solvents[2]

Safety and Handling

4-Methoxybenzyl bromide is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[13]

Table 3: GHS Safety Information for 4-Methoxybenzyl Bromide



Category	Information
Pictogram	GHS05 (Corrosion)[6][7]
Signal Word	Danger[6][7]
Hazard Statements	H314: Causes severe skin burns and eye damage.[6][7][14] May cause respiratory irritation.[1]
Precautionary Statements	P260: Do not breathe mist/vapours/spray.[7][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][13] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

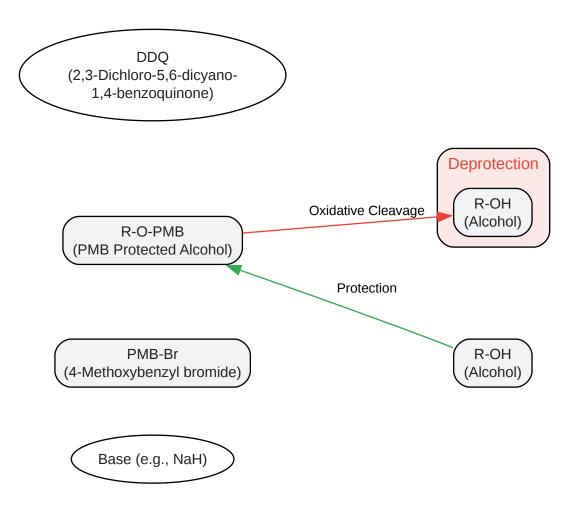
Applications in Organic Synthesis and Drug Development

4-Methoxybenzyl bromide is a cornerstone reagent for the introduction of the 4-methoxybenzyl (PMB) protecting group, particularly for alcohols and phenols.[1][14] The PMB group is valued for its stability under a wide range of reaction conditions and its selective removal under oxidative or acidic conditions. This makes it highly useful in multi-step syntheses of complex molecules, including pharmaceuticals.[1] For instance, it is a useful reactant in the study of diarylpyrazoles as cyclooxygenase-2 inhibitors and an important intermediate in the synthesis of tetrahydropalmatine.[6][10][11][15]

Protection of Alcohols

The PMB ether is formed by treating an alcohol with **4-methoxybenzyl bromide** in the presence of a base, such as sodium hydride (NaH).





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Caption: Protection of an alcohol using PMB-Br and subsequent deprotection via oxidative cleavage with DDQ.

Experimental Protocols Synthesis of 4-Methoxybenzyl Bromide from pMethoxybenzyl Alcohol

A common method for preparing **4-methoxybenzyl bromide** involves the reaction of p-methoxybenzyl alcohol with hydrogen bromide.[15]

Materials:

p-Methoxybenzyl alcohol (20g)



- Benzene (100ml)
- Hydrogen bromide (HBr) gas
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- In a three-necked round-bottom flask equipped with a condenser, dissolve 20g of p-methoxybenzyl alcohol in 100ml of benzene.[15]
- Stir the mixture while heating in a water bath. Introduce HBr gas rapidly until the solution clarifies.[15]
- Heat the solution to 58°C and maintain the reaction for approximately 30 minutes.[15]
- After cooling, wash the organic phase with water (4 x 300ml).[15]
- Dry the organic layer with anhydrous MgSO₄.[15]
- Remove the benzene via rotary evaporation to yield **4-methoxybenzyl bromide** as a yellowish oil. The reported yield for this method is 71.4%.[15]

General Protocol for the Protection of a Primary Alcohol

This protocol describes a general procedure for the formation of a PMB ether.

Materials:

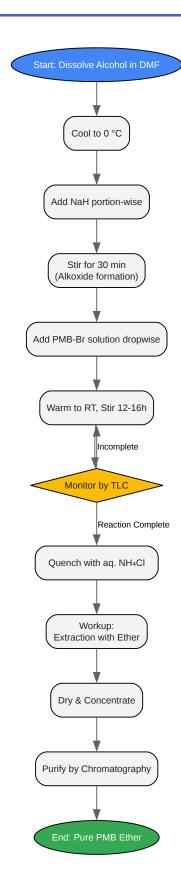
- Primary alcohol (1.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
- 4-Methoxybenzyl bromide (1.1 eq)

Procedure:



- Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.[16]
- Carefully add the sodium hydride portion-wise to the stirred solution.[16]
- Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.[16]
- In a separate flask, dissolve **4-methoxybenzyl bromide** in a minimal amount of anhydrous DMF.
- Add the **4-methoxybenzyl bromide** solution dropwise to the alkoxide solution at 0 °C.[16]
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
- Separate the layers and extract the aqueous layer with diethyl ether (3 times).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.





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Caption: Workflow for the protection of a primary alcohol using **4-methoxybenzyl bromide**.



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